molecular formula C21H19N3O3 B11629169 N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide

Cat. No.: B11629169
M. Wt: 361.4 g/mol
InChI Key: VMNBCZKMCSEKFG-UHFFFAOYSA-N
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Description

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 3-methylphenoxyethyl chain and the furanamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the efficiency of the synthesis. The scalability of the production process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical tool.

    Medicine: Research is conducted to explore its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The 3-methylphenoxyethyl chain and furanamide group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(3-methylphenoxy)ethanamine: This compound shares the 3-methylphenoxyethyl chain but differs in its core structure and functional groups.

    2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate: This compound has a similar phenoxyethyl chain but features a carbamate group instead of a furanamide group.

Uniqueness

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide is unique due to its combination of a benzimidazole core, 3-methylphenoxyethyl chain, and furanamide group

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-15-6-4-7-16(14-15)26-13-11-24-18-9-3-2-8-17(18)22-21(24)23-20(25)19-10-5-12-27-19/h2-10,12,14H,11,13H2,1H3,(H,22,23,25)

InChI Key

VMNBCZKMCSEKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4

Origin of Product

United States

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